![molecular formula C21H27N3O6S B2585693 N-(4-isopropylphenyl)-5-(N-methyl-N-(2-morpholino-2-oxoethyl)sulfamoyl)furan-2-carboxamide CAS No. 1172795-34-4](/img/structure/B2585693.png)
N-(4-isopropylphenyl)-5-(N-methyl-N-(2-morpholino-2-oxoethyl)sulfamoyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-5-(N-methyl-N-(2-morpholino-2-oxoethyl)sulfamoyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H27N3O6S and its molecular weight is 449.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-5-(N-methyl-N-(2-morpholino-2-oxoethyl)sulfamoyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-5-(N-methyl-N-(2-morpholino-2-oxoethyl)sulfamoyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(4-isopropylphenyl)-5-(N-methyl-N-(2-morpholino-2-oxoethyl)sulfamoyl)furan-2-carboxamide and related compounds have been synthesized and characterized to explore their potential in various scientific applications. The synthesis of these compounds involves complex chemical reactions that yield heterocyclic compounds with significant potential for pharmacological activities. For example, the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives has been explored, highlighting the versatility of these compounds in generating a range of heterocyclic rings that could be investigated for their pharmacological activities (Zaki, Radwan, & El-Dean, 2017).
Potential as Carbonic Anhydrase Inhibitors
Research has identified various aromatic sulfonamide inhibitors of carbonic anhydrases, showcasing the importance of these compounds in inhibiting carbonic anhydrase isoenzymes, which is critical for various physiological functions. These inhibitors have shown nanomolar half-maximal inhibitory concentration (IC50) values, indicating their high potency and specificity towards different isoenzymes, which can have implications in treating conditions associated with altered carbonic anhydrase activity (Supuran, Maresca, Gregáň, & Remko, 2013).
Applications in Polymer Synthesis
The compound and its derivatives have applications in the synthesis of sustainable materials, such as furanic-aliphatic polyamides, which serve as alternatives to non-sustainable polymers. These materials have been identified as promising due to their performance characteristics, making them suitable for high-performance applications. This research highlights the role of enzymatic polymerization in producing these polyamides, offering a green alternative to traditional polymer synthesis methods (Jiang, Maniar, Woortman, van Ekenstein, & Loos, 2015).
Anticancer and Antioxidant Activities
Compounds synthesized from furan carboxamides have demonstrated significant anticancer and antioxidant activities. Specifically, monocationic bithiophenes and analogues have been evaluated across a variety of cancer cell lines, showing potent antiproliferative effects. These findings suggest that modifications to the molecular structure of these compounds can significantly impact their biological activity, offering pathways for the development of new anticancer therapies (Ismail, Arafa, Youssef, & El-Sayed, 2014).
Eigenschaften
IUPAC Name |
5-[methyl-(2-morpholin-4-yl-2-oxoethyl)sulfamoyl]-N-(4-propan-2-ylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-15(2)16-4-6-17(7-5-16)22-21(26)18-8-9-20(30-18)31(27,28)23(3)14-19(25)24-10-12-29-13-11-24/h4-9,15H,10-14H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEUHPRXZXWNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(C)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-5-(N-methyl-N-(2-morpholino-2-oxoethyl)sulfamoyl)furan-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.